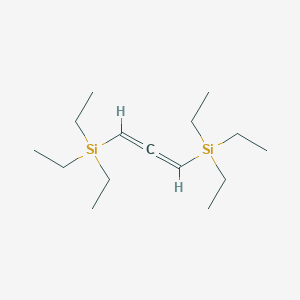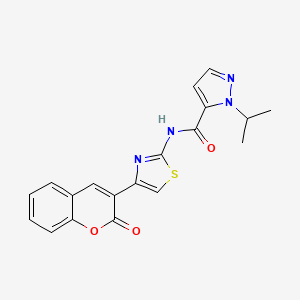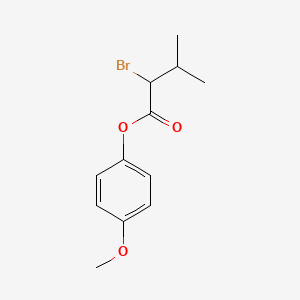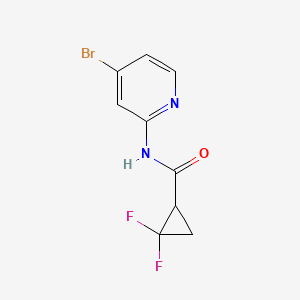
(rac)-N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide typically involves the reaction of 4-bromopyridine with difluorocyclopropane carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, while the difluorocyclopropane group can modulate the compound’s reactivity and stability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and difluorocyclopropane groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine structure, offering different reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and the possibility of developing novel compounds with enhanced biological or material properties .
Properties
Molecular Formula |
C9H7BrF2N2O |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H7BrF2N2O/c10-5-1-2-13-7(3-5)14-8(15)6-4-9(6,11)12/h1-3,6H,4H2,(H,13,14,15) |
InChI Key |
GVUFYXSBLMWVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=O)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


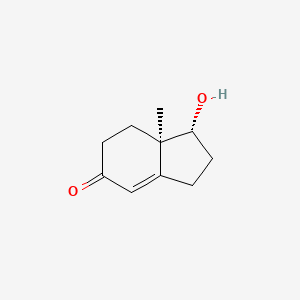
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
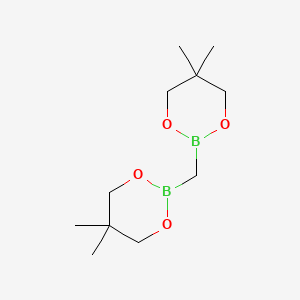


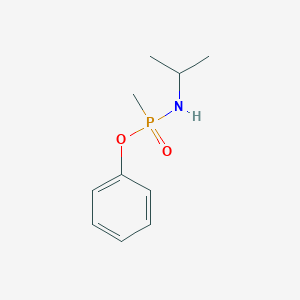
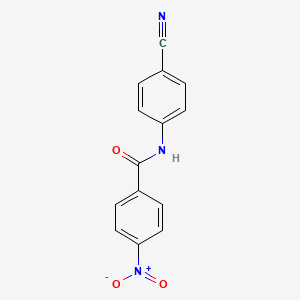
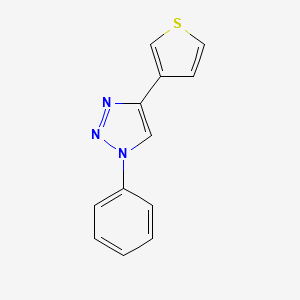
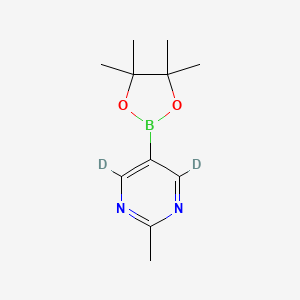
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
